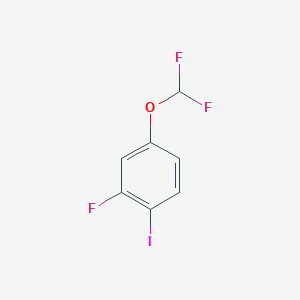

4-(Difluoromethoxy)-2-fluoro-1-iodobenzene

Description

Historical Context and Evolution of Organofluorine and Organoiodine Chemistry in Academia

The study of organic compounds containing halogen atoms, specifically fluorine and iodine, has a rich and distinct history within academic and industrial research. Organofluorine chemistry, for instance, began to take shape in the 19th century, even before the isolation of elemental fluorine itself. nih.govspringernature.com Early milestones included the first synthesis of an organofluorine compound, fluoromethane, in 1835, and Alexander Borodin's pioneering synthesis of benzoyl fluoride (B91410) in 1862. chemicalbook.com The field experienced dramatic growth during and after World War II, driven by the unique properties imparted by the carbon-fluorine bond—the strongest single bond in organic chemistry. nih.govspringernature.com This expansion led to the development of a vast array of fluorinated materials, pharmaceuticals, and agrochemicals that are now integral to modern society. nih.govspringernature.comchemicalbook.com Academic research has been pivotal, developing new fluorination reagents and methods that have moved from niche applications to mainstream synthetic strategies. chemicalbook.com

Concurrently, organoiodine chemistry has carved out its own essential niche. google.com While naturally occurring organoiodine compounds are relatively rare, the thyroxine hormones are a critical exception, highlighting their biological importance. google.com In the laboratory, the utility of organoiodides stems from the nature of the carbon-iodine bond. Its relative weakness makes the iodine atom an excellent leaving group, a property that synthetic chemists have exploited for decades. This reactivity has made iodoarenes, in particular, foundational building blocks in the construction of complex organic molecules through a variety of coupling reactions. Though fewer large-scale industrial applications exist for organoiodides compared to their fluorinated counterparts, their role in academic research and fine chemical synthesis remains indispensable. google.com

Strategic Significance of Halogenated Aryl Ethers in Contemporary Organic Synthesis

Halogenated aryl ethers represent a strategically vital class of molecules in modern organic synthesis, primarily serving as versatile building blocks for more complex structures. nih.gov The ether linkage is a common feature in many biologically active molecules, and the presence of halogen atoms on the aromatic ring provides synthetic handles for elaboration. The strategic importance of these compounds is largely tied to the rise of transition-metal-catalyzed cross-coupling reactions, which have become one of the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov

Aryl halides, including ethers bearing iodo, bromo, or chloro substituents, are key precursors for these transformations. nih.gov The difluoromethoxy (-OCF2H) group, a fluorinated ether moiety, has gained significant attention in medicinal chemistry and drug discovery. nih.gov Its inclusion can profoundly alter the physicochemical properties of a parent molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. nih.gov The synthesis of aryl ethers, especially those containing fluorinated alkyl groups, is an active area of research, with methods like the Williamson ether synthesis and palladium-catalyzed C–O cross-coupling reactions being continuously refined. nih.govresearchgate.net The ability to selectively introduce these halogenated ether motifs allows chemists to fine-tune molecular properties with a high degree of precision, making them indispensable in the development of new pharmaceuticals and functional materials. springernature.comsigmaaldrich.com

Research Rationale for 4-(Difluoromethoxy)-2-fluoro-1-iodobenzene within Aromatic Halide Frameworks

The specific structure of this compound is not accidental; it is a rationally designed molecule intended to serve as a highly versatile and functionalized building block. The research rationale for its synthesis and use is rooted in the strategic combination of its three distinct functional groups, each contributing a specific reactivity profile or set of physicochemical properties.

The Iodo Group at C-1: The carbon-iodine bond is the most labile among the carbon-halogen bonds (excluding astatine). This makes the iodine atom at the 1-position the primary site for reactivity in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). Chemists can selectively replace the iodine with a wide variety of other functional groups, building molecular complexity from this specific position.

The Difluoromethoxy Group at C-4: The -OCF2H group is a highly sought-after substituent in modern drug design. It is often employed as a bioisostere for more common groups like a methoxy (B1213986) (-OCH3) or hydroxyl (-OH) group. The difluoromethoxy group can offer a superior profile in terms of metabolic stability and lipophilicity, and its unique electronic and steric properties can lead to more favorable interactions with protein targets. nih.gov

Compound Data

Specific experimental data for this compound is not widely available in published literature, which is common for specialized research chemicals. The following table outlines its basic calculated properties.

| Property | Value |

| Molecular Formula | C₇H₄F₃IO |

| Molecular Weight | 288.01 g/mol |

| CAS Number | Data not available |

| Boiling Point | Data not available in published literature |

| Melting Point | Data not available in published literature |

| Density | Data not available in published literature |

To provide context, the physical properties of structurally related compounds are presented below.

Comparative Physical Properties of Related Aromatic Halides

| Compound | Molecular Formula | Molecular Weight | Boiling Point | Density (at 25 °C) | Refractive Index (at 20°C) |

|---|---|---|---|---|---|

| 4-Fluoroiodobenzene | C₆H₄FI | 222.00 g/mol | 182-184 °C | 1.925 g/mL | 1.583 |

| 4-(Difluoromethoxy)iodobenzene | C₇H₅F₂IO | 270.02 g/mol | 217-219 °C | 1.871 g/mL | 1.548 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H4F3IO |

|---|---|

Molecular Weight |

288.01 g/mol |

IUPAC Name |

4-(difluoromethoxy)-2-fluoro-1-iodobenzene |

InChI |

InChI=1S/C7H4F3IO/c8-5-3-4(12-7(9)10)1-2-6(5)11/h1-3,7H |

InChI Key |

WJATZCSHEOHPLZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)F)F)I |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 4 Difluoromethoxy 2 Fluoro 1 Iodobenzene

Reactivity of the Aryl Iodide Moiety

The carbon-iodine (C-I) bond in 4-(Difluoromethoxy)-2-fluoro-1-iodobenzene is the most reactive site for many common bond-forming reactions. Its relatively low bond dissociation energy makes it an excellent electrophilic partner in a wide array of transition metal-catalyzed cross-coupling reactions. This reactivity is central to its utility as a synthetic intermediate.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a powerful and widely used tool for forming carbon-carbon and carbon-heteroatom bonds. The aryl iodide in the title compound readily undergoes oxidative addition to a low-valent palladium(0) species, initiating the catalytic cycle for several important transformations.

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron reagent, is one of the most robust methods for creating C(sp²)–C(sp²) bonds. For substrates like this compound, the reaction with various aryl and heteroaryl boronic acids or their corresponding pinacol (B44631) esters proceeds efficiently. The choice of catalyst, ligand, and base is crucial for achieving high yields. Common catalyst systems often involve a palladium(II) precatalyst like Pd(OAc)₂ or a preformed Pd(0) complex, combined with a phosphine (B1218219) ligand. The reaction is tolerant of the electron-withdrawing difluoromethoxy group and the ortho-fluoro substituent, which can influence the electronic nature and steric environment of the reaction center.

Typical conditions for the Suzuki-Miyaura coupling of fluorinated aryl halides involve a palladium catalyst, a base such as potassium carbonate, and a solvent system like aqueous dioxane or toluene (B28343)/ethanol. mdpi.com The reactivity of boronic acids can be influenced by their substituents; for instance, reactions with 4-fluorophenylboronic acid and phenylboronic acid often proceed to high conversion. mdpi.com

Table 1: Illustrative Suzuki-Miyaura Reaction Conditions

| Boron Reagent | Catalyst / Ligand | Base | Solvent | Temperature (°C) |

| Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 80-100 |

| Heteroarylboronic Acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 90-110 |

| Phenylboronic acid pinacol ester | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 |

Note: This table represents typical conditions for Suzuki-Miyaura reactions of related fluorinated aryl iodides and is for illustrative purposes.

The Heck reaction couples the aryl iodide with an alkene, while the Sonogashira reaction couples it with a terminal alkyne. Both reactions are highly effective for extending the carbon framework of this compound.

In the Heck reaction , the aryl iodide is reacted with an olefin in the presence of a palladium catalyst and a base. The reaction typically proceeds well, though the electronic nature of the difluoromethoxy group can influence regioselectivity in certain olefins.

The Sonogashira reaction is a particularly powerful tool for introducing an sp-hybridized carbon, creating aryl alkynes. researchgate.net This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, such as copper(I) iodide (CuI), which acts as a co-catalyst. researchgate.netdntb.gov.ua The reaction tolerates a wide range of functional groups and is often carried out under mild conditions. nih.govresearchgate.net For complex substrates, such as in the synthesis of PET radiotracers, palladium-mediated Sonogashira couplings with fluorinated aryl iodides have proven to be effective. researchgate.netresearchgate.net

Table 2: Example of Sonogashira Coupling of a Fluorinated Aryl Iodide

| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) |

| Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N or DiPEA | THF or DMF | Room Temp to 60 |

Note: This table represents typical conditions for Sonogashira reactions of related fluorinated aryl iodides.

The efficiency and selectivity of palladium-catalyzed cross-coupling reactions are highly dependent on the choice of ligand coordinated to the palladium center. For electron-poor or sterically hindered aryl halides like this compound, bulky and electron-rich phosphine ligands are often superior. Ligands such as SPhos, XPhos, and tricyclohexylphosphine (B42057) (PCy₃) can promote the challenging oxidative addition step and facilitate the reductive elimination step, leading to higher yields and faster reaction rates. reddit.com The use of pre-formed palladium(0) catalysts or in situ reduction of palladium(II) sources like Pd(OAc)₂ is common, though the latter may require the consumption of some phosphine ligand or boronic acid for activation. reddit.com The choice between different halides (I, Br, Cl) can also be used to achieve selective sequential couplings, as the C-I bond is significantly more reactive than C-Br or C-Cl bonds under typical Suzuki conditions. nih.gov

While less common than traditional cross-coupling, reductive cross-coupling (or cross-electrophile coupling) represents an emerging strategy. These reactions couple two different electrophiles, such as an aryl iodide and another halide, in the presence of a stoichiometric reductant. Nickel catalysis is frequently employed for these transformations. nih.govacs.orgrsc.orgnih.gov For instance, nickel-catalyzed reductive couplings can form C(sp²)–C(sp³) bonds between aryl iodides and alkyl halides or other electrophilic partners. acs.orgacs.org This methodology avoids the need for pre-formed organometallic reagents (like organoboron or organozinc compounds), offering an alternative synthetic route. While specific examples involving this compound are not extensively documented in broad literature, the general reactivity of aryl iodides in these systems suggests its potential applicability. nih.govacs.org

Copper-Mediated and Copper-Catalyzed Transformations

Copper-catalyzed reactions provide a valuable alternative and complement to palladium-based methods. The Ullmann condensation, a classical copper-mediated reaction, can be used to form carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds. Modern variations of these reactions often use copper(I) catalysts with specific ligands to achieve high efficiency under milder conditions than the classical stoichiometric copper protocols.

Furthermore, copper is instrumental in certain fluoroalkylation reactions. For example, copper can mediate the reductive cross-coupling between aryl iodides and various bromo-fluoroalkyl compounds. cas.cn While specific studies on this compound are limited, the general principles suggest its utility in copper-catalyzed C-N, C-O, and C-S bond formations, expanding its synthetic potential beyond C-C coupling reactions. Copper catalysis is also central to many difluoroalkylation reactions, which often proceed through a fluoroalkyl radical mechanism. nih.gov

Ullmann-Type Coupling Reactions

The classic Ullmann reaction involves the copper-promoted coupling of aryl halides to form symmetrical biaryl compounds. organic-chemistry.org This transformation typically requires elevated temperatures where an active copper(I) species is generated. organic-chemistry.org The mechanism proceeds through an oxidative addition of the aryl iodide to the copper(I) center, followed by a subsequent reaction with another molecule of the aryl iodide and reductive elimination to forge the new aryl-aryl bond. organic-chemistry.org Given its structure as an aryl iodide, this compound is a suitable substrate for such homocoupling reactions to produce a symmetric biaryl product. Ullmann-type reactions also extend to copper-catalyzed nucleophilic aromatic substitutions, including the formation of C-N, C-O, and C-S bonds. organic-chemistry.org

Copper-Mediated Fluorination of Aryl Iodides

The direct conversion of aryl iodides to aryl fluorides can be achieved through copper-mediated fluorination. This process involves the reaction of an aryl iodide with a fluoride (B91410) source, such as silver(I) fluoride (AgF), in the presence of a copper complex. nih.gov The choice of ligands and counterions on the copper mediator significantly influences reaction efficiency, with non-coordinating counterions and weakly-donating ligands favoring the transformation. nih.gov Mechanistic studies on analogous aryl iodides suggest that the reaction does not proceed through a free aryl radical intermediate. nih.gov For instance, experiments with radical clock substrates show minimal cyclization, indicating that C-F bond formation likely occurs through a high-valent copper(III) fluoride intermediate. nih.gov In competitive studies, aryl iodides demonstrate greater reactivity than the corresponding aryl bromides under these fluorination conditions. nih.gov

Copper-Catalyzed Fluoroalkylation and Fluoroacylation

The introduction of fluoroalkyl groups onto an aromatic ring is a critical strategy in medicinal chemistry, and copper catalysts are instrumental in this area. The C-I bond of this compound serves as a handle for introducing moieties like the difluoromethyl (-CF2H) group.

Copper-catalyzed difluoromethylation of aryl iodides is effectively achieved using reagents such as (difluoromethyl)trimethylsilane (B44995) (TMSCF2H) in the presence of a copper(I) source like copper(I) iodide (CuI) and a fluoride activator like cesium fluoride (CsF). scispace.comnih.gov These reactions are notable for their broad functional group tolerance, accommodating amines, ethers, amides, and esters. scispace.comnih.gov The process is effective for electron-rich, electron-neutral, and sterically hindered aryl iodides. nih.gov Alternatively, (difluoromethyl)zinc reagents, prepared from difluoroiodomethane (B73695) and diethylzinc, can be used in copper-catalyzed protocols to yield difluoromethylated arenes under ligand-free conditions. researchgate.net The active species in these transformations is believed to be a copper-difluoromethyl complex. scispace.comresearchgate.net

Table 1: Selected Conditions for Copper-Catalyzed Difluoromethylation of Aryl Iodides

| CF2H Source | Copper Source | Activator/Additive | Solvent | Typical Yields | Reference(s) |

|---|---|---|---|---|---|

| TMSCF2H | CuI | CsF | NMP | High | scispace.comnih.gov |

| (DMPU)₂Zn(CF₂H)₂ | CuI | None | DMF/DMPU | Moderate to Excellent | researchgate.net |

| RCF₂CF₂Br | Copper Powder | None | DMSO | Good | cas.cn |

Reactivity with Other Transition Metal Catalysts (e.g., Nickel, Rhodium)

Beyond copper, other transition metals like nickel and rhodium are pivotal in catalyzing reactions involving aryl halides.

Nickel: Nickel-catalyzed cross-coupling reactions provide a powerful platform for C-C and C-heteroatom bond formation. Nickel catalysts are particularly effective in reductive cross-electrophile coupling reactions, where an aryl halide like this compound can be coupled with another electrophile. rsc.orgchemrxiv.orgchemrxiv.org For example, nickel can catalyze the difluoromethylation of aryl bromides and iodides using difluoromethyl 2-pyridyl sulfone as the difluoromethyl source. chemrxiv.org Furthermore, dual-catalytic systems combining nickel with a photoredox catalyst enable the arylation of α-amino C(sp³)–H bonds with aryl halides, generating valuable benzylic amines. rsc.orgnih.gov These methods are prized for their high functional group tolerance and ability to forge bonds under mild conditions. rsc.orgrsc.org

Rhodium: While less common than palladium or nickel for direct cross-coupling with aryl iodides, rhodium catalysts are employed in related fluorination chemistry. For instance, rhodium(II) carboxylate catalysts can mediate the geminal oxyfluorination of diazoketones, demonstrating their capacity to facilitate C-F bond formation in complex settings. researchgate.net

Oxidative Addition and Reductive Elimination Pathways

The reactivity of this compound in many transition metal-catalyzed cross-coupling cycles is defined by two fundamental steps: oxidative addition and reductive elimination. nih.gov

Oxidative Addition: This is typically the initial step in a catalytic cycle, where the low-valent transition metal (e.g., Pd(0) or Ni(0)) inserts into the carbon-iodine bond of the aryl halide. nih.govresearchgate.net This process cleaves the C-I bond and oxidizes the metal center (e.g., to Pd(II) or Ni(II)). The rate and thermodynamics of oxidative addition are influenced by the electronic properties of the aryl halide. researchgate.net Density Functional Theory (DFT) studies on substituted iodobenzenes show that electron-withdrawing substituents, such as the difluoromethoxy group, make the oxidative addition step more exergonic. researchgate.netnbuv.gov.uaresearchgate.net For aryl halides, the reactivity order for oxidative addition is generally Ar-I > Ar-Br > Ar-Cl. researchgate.net

Reductive Elimination: This is the final, product-forming step of the catalytic cycle. nih.gov The two organic fragments bound to the high-valent metal center couple, forming the desired product and regenerating the low-valent catalyst. berkeley.edu For example, an arylpalladium(II) complex can undergo reductive elimination to form a C-C or C-heteroatom bond. berkeley.edu While the reductive elimination of aryl iodide from a Pd(II) center is thermodynamically less favored than for aryl chloride, the kinetics are complex and controlled by the electronic properties of the halide. berkeley.edu The combination of a facile oxidative addition of the C-I bond and a subsequent reductive elimination step enables the catalytic functionalization of this compound.

Reactivity of the Difluoromethoxy Group

The difluoromethoxy (-OCF₂H) group is a key feature of the molecule, primarily influencing its electronic properties and metabolic stability.

Derivatization and Functionalization of the -OCF2H Group

The difluoromethoxy group is generally considered to be a chemically robust and stable moiety. Direct chemical transformation of the -OCF₂H group is challenging due to the high strength and inertness of the carbon-fluorine bonds. Its primary role in synthetic and medicinal chemistry is not as a reactive handle but as a strategic substituent that modulates the properties of the parent molecule. researchgate.net It acts as a moderate electron-withdrawing group through both inductive and resonance effects and is often used as a bioisostere for other functional groups like alcohols or thiols. nbuv.gov.uaresearchgate.net Consequently, the functionalization of molecules containing the difluoromethoxy group, such as this compound, almost exclusively occurs at other positions on the molecule, most notably via reactions at the carbon-iodine bond as detailed in the preceding sections.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Silver(I) fluoride |

| (Difluoromethyl)trimethylsilane |

| Copper(I) iodide |

| Cesium fluoride |

| Difluoroiodomethane |

| Diethylzinc |

| Difluoromethyl 2-pyridyl sulfone |

| Diazoketones |

Influence on Aromatic Ring Reactivity (e.g., electrophilic/nucleophilic aromatic substitution)

The reactivity of the aromatic ring in this compound toward substitution reactions is a product of the competing and cooperating electronic effects of its substituents.

Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring is substituted with two deactivating groups, the -F and -OCHF2, and the iodo group, which is also deactivating. Both fluorine and the difluoromethoxy group are strongly electron-withdrawing by induction, reducing the electron density of the aromatic ring and thus its nucleophilicity. google.comsigmaaldrich.com This deactivation makes the ring significantly less susceptible to attack by electrophiles compared to benzene.

While fluorine is an ortho-para director due to its ability to donate a lone pair of electrons via resonance, this effect is weak. In electrophilic aromatic substitution, fluorobenzene (B45895) reacts at a rate similar to or slightly less than benzene, but it overwhelmingly directs incoming electrophiles to the para position. nih.gov The difluoromethoxy group is also deactivating and acts as a moderate electron acceptor through both inductive and resonance effects. google.com Given the substitution pattern, the positions ortho to the iodine (positions 2 and 6) are sterically hindered and electronically deactivated. The position ortho to the fluorine (position 3) and meta to the other groups is the most likely site for any potential, albeit difficult, electrophilic attack.

Nucleophilic Aromatic Substitution (SNA_r): Aromatic systems can undergo nucleophilic substitution if the ring is sufficiently electron-poor and contains a good leaving group. This is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. chemicalbook.com In this compound, the fluorine atom is ortho to the iodine atom, and the difluoromethoxy group is para. Both groups strongly withdraw electron density, making the carbon atoms attached to the halogens (C1 and C2) electrophilic and susceptible to nucleophilic attack.

The iodine atom is a better leaving group than fluorine in nucleophilic aromatic substitution reactions. However, studies on related nitro-substituted compounds have shown that a difluoromethoxy group can also be displaced by strong nucleophiles under harsh conditions, acting as a "pseudohalogen". google.comasiapharmaceutics.info Its reactivity in this regard is lower than that of a fluorine atom but significantly higher than a chlorine atom. google.comasiapharmaceutics.info Therefore, depending on the reaction conditions and the nucleophile used, competitive substitution of either the iodine or the fluorine atom could be envisioned, although displacement of the iodide is generally more favorable.

Participation in Carbene-Generating Reactions

While aryl iodides can be precursors for the formation of carbenes or carbenoids, particularly through metal-mediated pathways, a review of the scientific literature and patent databases did not yield specific examples of this compound being used in carbene-generating reactions. The primary utility of the C-I bond in this molecule appears to be in cross-coupling reactions.

Advanced Mechanistic Studies and Reaction Pathway Elucidation

Direct mechanistic studies specifically on this compound are not widely available in the public domain. However, its reactivity can be inferred from the well-established mechanisms of reactions involving similar aryl iodides.

The most relevant reactions for this compound are palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, where the aryl iodide serves as the electrophilic partner. The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of this compound to form a palladium(II) intermediate. The electron-deficient nature of the aromatic ring, enhanced by the fluoro and difluoromethoxy groups, can facilitate this step.

Transmetalation (for Suzuki/Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron compound, a terminal alkyne, or an amine) replaces the iodide on the palladium center.

Reductive Elimination: The two organic partners are coupled, forming the new C-C or C-N bond and regenerating the palladium(0) catalyst.

The specific rates and efficiencies of these steps would be modulated by the electronic and steric factors discussed previously.

Identification and Characterization of Reaction Intermediates

The primary intermediates in the most common reactions involving this compound are organopalladium species. For a generic palladium-catalyzed cross-coupling reaction, the key intermediate would be the oxidative addition product: [4-(Difluoromethoxy)-2-fluorophenyl]palladium(II) iodide complex.

Table 1: Postulated Intermediates in Palladium-Catalyzed Cross-Coupling

| Reaction Type | Postulated Key Intermediate |

| Suzuki-Miyaura | [4-(OCHF2)-2-(F)C6H3]Pd(L)2(B(OR)2R') |

| Sonogashira | [4-(OCHF2)-2-(F)C6H3]Pd(L)2(C≡CR) |

| Buchwald-Hartwig | [4-(OCHF2)-2-(F)C6H3]Pd(L)2(NRR') |

| (L = phosphine ligand or other supporting ligand) |

While these intermediates are well-accepted based on extensive mechanistic studies of cross-coupling reactions, their specific isolation and characterization for the substrate this compound have not been reported in the reviewed literature. Their existence is inferred from the successful application of this and similar substrates in these synthetic transformations, often found in patent literature for the synthesis of complex pharmaceutical agents.

Kinetic Studies and Reaction Rate Determination

Kinetic studies are fundamental to understanding the mechanism of a chemical reaction, providing insights into the rate-determining step and the influence of various reaction parameters. For reactions involving this compound, particularly in palladium-catalyzed cross-coupling reactions, kinetic analysis helps in elucidating the roles of the catalyst, substrate, and reagents.

A typical kinetic experiment would involve systematically varying the concentrations of the reactants and catalyst while monitoring the formation of the product over time. The data obtained can be used to determine the reaction order with respect to each component. For many palladium-catalyzed cross-coupling reactions involving aryl iodides, the rate-determining step is often found to be the oxidative addition of the aryl iodide to the palladium(0) complex. researchgate.netuni-muenchen.de However, in some cases, other steps like transmetalation or reductive elimination can be rate-limiting. acs.org

Illustrative Kinetic Data for a Hypothetical Cross-Coupling Reaction

To illustrate the type of data generated in such a study, the following table presents hypothetical results from a kinetic analysis of a Suzuki-Miyaura coupling of this compound with an arylboronic acid.

| Experiment | [Aryl Iodide] (M) | [Arylboronic Acid] (M) | [Pd Catalyst] (mol%) | Initial Rate (M/s) |

| 1 | 0.1 | 0.15 | 1 | 1.2 x 10⁻⁵ |

| 2 | 0.2 | 0.15 | 1 | 2.4 x 10⁻⁵ |

| 3 | 0.1 | 0.30 | 1 | 1.2 x 10⁻⁵ |

| 4 | 0.1 | 0.15 | 2 | 2.4 x 10⁻⁵ |

From this hypothetical data, one could deduce that the reaction is first order with respect to the aryl iodide and the palladium catalyst, and zero order with respect to the arylboronic acid. This would suggest that the oxidative addition of this compound to the palladium(0) center is the rate-determining step in this catalytic cycle.

Investigation of Radical and Polar Reaction Mechanisms

The cleavage of the carbon-iodine bond in this compound can proceed through either a polar (heterolytic) or a radical (homolytic) pathway, depending on the reaction conditions. libretexts.orgyoutube.com Distinguishing between these mechanisms is crucial for controlling reaction outcomes and selectivity.

Polar Reaction Mechanisms:

In the context of transition metal-catalyzed reactions, such as palladium-catalyzed cross-couplings, the mechanism is predominantly considered polar. organic-chemistry.orgnih.gov The key steps involve the interaction of the substrate with the metal center through a series of two-electron processes.

Oxidative Addition: The catalytic cycle typically begins with the oxidative addition of the C-I bond to a low-valent metal center, such as palladium(0). This is a heterolytic process where the electron pair from the C-I bond is formally transferred to the metal, resulting in a new organometallic complex with the metal in a higher oxidation state (e.g., Pd(II)).

Transmetalation: In cross-coupling reactions, the organopalladium(II) intermediate then undergoes transmetalation with another organometallic reagent (e.g., an organoboron or organozinc compound).

Reductive Elimination: The final step is the reductive elimination of the coupled product, which regenerates the low-valent metal catalyst.

Computational studies on related fluorinated aromatic compounds have provided insights into the energetics of these steps and the structures of the intermediates and transition states involved. princeton.edu

Radical Reaction Mechanisms:

While less common in controlled, catalytic transformations, radical mechanisms can be initiated under certain conditions, such as high temperatures or the presence of radical initiators or light. youtube.com

Homolytic Cleavage: The C-I bond can undergo homolytic cleavage to generate an aryl radical and an iodine radical. libretexts.orgyoutube.com This process typically requires a significant energy input.

Radical Chain Reactions: The resulting aryl radical can then participate in a chain reaction, for example, by abstracting a hydrogen atom from a solvent molecule or adding to a π-system. youtube.com

The presence of the difluoromethoxy and fluoro substituents can influence the stability and reactivity of the potential radical intermediate. Electron-withdrawing groups can affect the electron density on the aromatic ring, which in turn can influence the propensity for radical formation and subsequent reactions.

Distinguishing Between Mechanisms:

Experimental techniques can be employed to differentiate between polar and radical pathways.

Radical Traps: The addition of a radical scavenger, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), to the reaction mixture can be indicative. If the reaction is inhibited or quenched, it suggests the involvement of radical intermediates.

Cyclic Voltammetry: Electrochemical methods can be used to study the redox properties of the substrate and catalyst, providing information about the feasibility of single-electron transfer (SET) processes that can lead to radical formation.

Product Analysis: The formation of side products characteristic of radical reactions, such as homocoupling of the aryl group or reaction with the solvent, can also point towards a radical mechanism.

In the majority of synthetic applications involving this compound, particularly in palladium-catalyzed cross-coupling reactions, the evidence strongly supports a polar, two-electron transfer mechanism. organic-chemistry.orgnih.gov However, the potential for radical pathways under specific, often more forcing, conditions should not be entirely discounted.

Advanced Applications and Synthetic Utility As a Key Building Block

Role as a Precursor for Complex Organic Molecules

The utility of 4-(difluoromethoxy)-2-fluoro-1-iodobenzene as a foundational element for constructing more elaborate molecular architectures is a cornerstone of its application in modern organic synthesis.

The iodo-substituent of this compound serves as a versatile handle for the introduction of a wide array of functional groups through well-established palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, allow for the formation of new carbon-carbon and carbon-nitrogen bonds, respectively.

For instance, in a manner analogous to other aryl iodides, this compound can be coupled with various boronic acids and their derivatives in Suzuki-Miyaura reactions to generate biaryl structures. Similarly, Sonogashira coupling with terminal alkynes introduces alkynyl moieties, which can be further elaborated. The Buchwald-Hartwig amination provides a direct route to arylamines, which are prevalent in pharmaceuticals and other biologically active compounds. The ability to sequentially or orthogonally functionalize the molecule at the iodo-position, and potentially at other positions on the ring under specific conditions, allows for the creation of a diverse library of polyfunctionalized aromatic compounds.

Fluorinated heterocyclic compounds are of immense importance in medicinal chemistry, with a significant number of approved drugs containing these motifs. nih.govresearchgate.net The this compound building block can be strategically employed in the synthesis of such systems.

One common strategy involves the initial functionalization of the iodo-group via a cross-coupling reaction, followed by an intramolecular cyclization to form the heterocyclic ring. For example, a Sonogashira coupling to introduce an alkyne with a suitably positioned nucleophile can lead to the formation of fluorinated furans, pyrroles, or other five- and six-membered heterocycles upon cyclization. The fluorine and difluoromethoxy groups remain on the benzannulated portion of the resulting heterocycle, imparting their characteristic properties to the final molecule. While direct examples with this specific starting material are not extensively documented, the principles are well-established with similar fluorinated aryl iodides.

The introduction of chirality into fluorinated molecules is a critical aspect of modern drug design. While direct stereoselective reactions involving this compound are not widely reported, its use as a precursor in synthetic sequences that establish stereocenters is a plausible application. For example, a functional group introduced via coupling to the iodo-position could subsequently be modified in a stereoselective manner.

Furthermore, the development of chiral ligands for transition metal-catalyzed reactions has enabled the enantioselective synthesis of a variety of compounds. It is conceivable that cross-coupling reactions of this compound could be rendered stereoselective through the use of such chiral catalyst systems, leading to the formation of atropisomeric biaryls or other chiral products.

Development of Novel Synthetic Reagents and Methodologies

Beyond its role as a direct building block, the unique substitution pattern of this compound lends itself to the development of new synthetic tools and strategies.

While there is no direct evidence of this compound being converted into a commercial fluorinating or difluoromethylating agent, its structure contains the necessary elements for such a transformation. Hypervalent iodine compounds, for example, are known to act as electrophilic sources of various functional groups. It is plausible that the iodo-group in this compound could be oxidized to a hypervalent state and subsequently used to deliver a fluorine or difluoromethoxy-containing moiety to a substrate. However, the development of such reagents is a complex process and would require significant research.

Late-stage functionalization, the introduction of functional groups into a complex molecule at a late point in its synthesis, is a powerful tool in drug discovery and development. The reactivity of the iodo-substituent in this compound makes it a potential candidate for such strategies. If a complex molecular scaffold containing this iodo-aromatic moiety were synthesized, the iodine could be selectively replaced with a variety of other groups in the final steps of the synthesis. This would allow for the rapid generation of a library of analogs with diverse properties, starting from a common advanced intermediate. This approach is particularly valuable for structure-activity relationship (SAR) studies in medicinal chemistry.

Utility in Modular Synthesis and Combinatorial Chemistry

The structural attributes of this compound make it an exceptionally useful building block for modular synthesis and combinatorial chemistry. The presence of an iodo group provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental to the assembly of large compound libraries.

Key cross-coupling reactions that can be effectively employed with this building block include:

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl iodide and a boronic acid or ester. wikipedia.orglibretexts.org The versatility of commercially available boronic acids allows for the introduction of a wide array of substituents at the 1-position of the benzene (B151609) ring.

Sonogashira Coupling: This method facilitates the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne. researchgate.netnih.gov This is particularly useful for introducing linear structural motifs and provides a gateway to further chemical transformations.

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond between the aryl iodide and a primary or secondary amine. researchgate.netwikipedia.org This is a powerful tool for the synthesis of arylamines, a common functional group in many biologically active compounds.

The ability to perform these diverse coupling reactions on the this compound core allows for the rapid and efficient generation of a multitude of structurally distinct molecules. This modular approach is central to combinatorial chemistry, where large libraries of related compounds are synthesized and screened for biological activity. The differential reactivity of the iodo and fluoro groups can also be exploited for sequential functionalization, further increasing the structural diversity of the resulting compound libraries.

Strategic Deployment in Pre-clinical Chemical Research and Lead Generation

Incorporation as a Fluorine/Difluoromethoxy Motif in Compound Libraries

The difluoromethoxy (OCF2H) group is a highly sought-after motif in medicinal chemistry. wikipedia.org It is often considered a bioisostere of a methoxy (B1213986) or hydroxyl group, but with significantly altered electronic and lipophilic properties. The incorporation of the OCF2H group can lead to improved metabolic stability, enhanced membrane permeability, and favorable modulation of pKa.

The use of this compound as a building block allows for the direct and strategic incorporation of the 4-(difluoromethoxy)-2-fluorophenyl motif into compound libraries. This is particularly advantageous in the lead generation phase of drug discovery, where the systematic exploration of fluorinated analogues can lead to compounds with improved pharmacokinetic and pharmacodynamic profiles. The presence of the additional fluorine atom at the 2-position can further influence the conformation and electronic properties of the molecule, providing another avenue for property modulation.

Below is a table summarizing the key properties that the difluoromethoxy motif can impart to a molecule:

| Property | Impact of Difluoromethoxy Group |

| Metabolic Stability | Increased resistance to oxidative metabolism. |

| Lipophilicity | Modulates lipophilicity, often increasing it. |

| pKa | Can lower the pKa of nearby acidic or basic groups. |

| Conformation | Can influence molecular conformation due to steric and electronic effects. |

| Binding Interactions | Can participate in hydrogen bonding and other non-covalent interactions. |

As a Synthetic Intermediate for Modified Aryl Ethers

Beyond its direct incorporation into the final target molecules, this compound serves as a crucial intermediate for the synthesis of more complex modified aryl ethers. The iodine atom can be readily displaced through various coupling reactions to introduce a wide range of substituents. Subsequently, the fluorine atom can potentially be displaced under specific nucleophilic aromatic substitution (SNAr) conditions, or the entire substituted phenyl ring can be further functionalized.

For instance, after a Suzuki or Sonogashira coupling at the 1-position, the resulting difluoromethoxy-substituted biaryl or aryl-alkyne can undergo further synthetic transformations. This multi-step approach allows for the construction of intricate molecular architectures that would be difficult to access through other synthetic routes.

Exploration in PROTAC and Covalent Inhibitor Design (purely synthetic perspective)

From a purely synthetic standpoint, the this compound scaffold holds potential for the design of both Proteolysis Targeting Chimeras (PROTACs) and covalent inhibitors.

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. They consist of a warhead that binds the target protein, a ligand for the E3 ligase, and a linker connecting the two. The linker's composition and geometry are critical for the PROTAC's efficacy. nih.govdundee.ac.uk The this compound moiety can be envisioned as a rigid and tunable component of a PROTAC linker. The iodo group provides a convenient attachment point for either the warhead or the E3 ligase ligand via the aforementioned cross-coupling reactions. The difluoromethoxy and fluoro substituents can influence the linker's conformation and physicochemical properties, such as solubility and cell permeability.

Covalent inhibitors form a stable, covalent bond with their target protein, often leading to irreversible inhibition. nih.gov They typically contain a reactive electrophilic group, or "warhead," that reacts with a nucleophilic amino acid residue on the target protein. researchgate.net While this compound itself is not an electrophilic warhead, its iodo group can be readily converted into a variety of functionalities that can act as or be further elaborated into warheads. For example, the iodo group could be transformed into a vinyl or acrylamide (B121943) group, which are known Michael acceptors, or into other electrophilic traps. The 4-(difluoromethoxy)-2-fluorophenyl portion would serve as the scaffold to position the warhead for optimal interaction with the target protein.

The table below outlines the potential synthetic utility in these advanced applications:

| Application | Synthetic Role of this compound |

| PROTACs | A rigid, tunable building block for linker synthesis via cross-coupling at the iodo position. |

| Covalent Inhibitors | A scaffold for the introduction and positioning of electrophilic warheads through transformation of the iodo group. |

Computational and Theoretical Investigations

Quantum Chemical Analysis of Electronic Structure

Quantum chemical methods are employed to solve the Schrödinger equation for the molecule, providing detailed information about its orbitals, electron distribution, and electrostatic properties.

Molecular Orbital Theory and Electron Density Distribution

The electronic properties of 4-(Difluoromethoxy)-2-fluoro-1-iodobenzene are governed by the interplay of its substituents on the benzene (B151609) ring. The iodo, fluoro, and difluoromethoxy groups each exert inductive and resonance effects that modulate the electron density distribution.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's reactivity. In a molecule like this, the HOMO is expected to be a π-orbital with significant contributions from the iodobenzene (B50100) framework, while the LUMO is likely to be a π*-orbital. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

The electron density is not uniformly distributed across the molecule. The high electronegativity of the fluorine atoms in both the fluoro and difluoromethoxy groups leads to a significant withdrawal of electron density from the adjacent carbon atoms and the benzene ring through the sigma framework (inductive effect). Conversely, the oxygen and fluorine atoms can donate electron density to the π-system of the ring via resonance. The iodine atom, being the most polarizable, also influences the electron distribution significantly.

Charge Distribution and Electrostatic Potential Mapping

The charge distribution within this compound can be quantified using methods such as Mulliken population analysis or by calculating natural bond orbitals (NBO). These analyses provide partial atomic charges, revealing the electronic landscape of the molecule.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution. On an ESP map, regions of negative potential (typically colored red or yellow) indicate areas of high electron density, which are susceptible to electrophilic attack. These are expected to be located around the electronegative oxygen and fluorine atoms. Regions of positive potential (blue) signify electron-deficient areas, which are prone to nucleophilic attack. For this molecule, a significant region of positive potential, known as a "sigma-hole," is anticipated on the iodine atom along the extension of the C-I bond. This feature is characteristic of heavier halogens and is crucial for understanding halogen bonding and certain reaction mechanisms.

Below is a hypothetical table of calculated Mulliken charges, illustrating the expected charge distribution.

| Atom | Hypothetical Mulliken Charge (a.u.) |

| I | +0.25 |

| C (of C-I) | -0.15 |

| C (of C-F) | +0.20 |

| F (ring) | -0.30 |

| C (of C-O) | +0.18 |

| O | -0.40 |

| C (of O-CH) | +0.50 |

| H (of CHF2) | +0.10 |

| F (of CHF2) | -0.28 |

Conformational Analysis and Rotational Barriers

The flexibility of the this compound molecule is primarily associated with the rotation around the C-O bond of the difluoromethoxy group. Conformational analysis aims to identify the most stable arrangement of atoms (the global minimum) and the energy barriers to rotation between different conformations.

The rotation of the -OCHF₂ group relative to the plane of the benzene ring is expected to have a relatively low energy barrier. The most stable conformer would likely involve the C-H bond of the difluoromethoxy group being either in the plane of the ring or perpendicular to it, to minimize steric hindrance with the adjacent hydrogen atom on the ring. The presence of the ortho-fluoro substituent does not significantly crowd the difluoromethoxy group at the para position.

A potential energy surface scan, where the dihedral angle of the Ar-O-C-H bond is systematically varied, would reveal the rotational barriers. It is anticipated that the energy difference between the most and least stable conformers would be on the order of a few kcal/mol.

| Conformer Description | Hypothetical Relative Energy (kcal/mol) |

| Planar (C-H bond of OCHF₂ in the plane of the ring) | 0.0 (Global Minimum) |

| Perpendicular (C-H bond of OCHF₂ bisecting the ring) | 1.5 |

| Transition State for Rotation | 3.0 |

Mechanistic Predictions and Reaction Modeling

Computational modeling is invaluable for predicting the pathways of chemical reactions, identifying transition states, and calculating activation energies. For an aryl iodide like this compound, a common and important reaction class is transition-metal-catalyzed cross-coupling.

Density Functional Theory (DFT) Calculations for Transition States

Density Functional Theory (DFT) is a widely used computational method for modeling chemical reactions due to its favorable balance of accuracy and computational cost. To study a reaction mechanism, such as a Suzuki or Buchwald-Hartwig coupling, DFT would be used to locate the structures of the reactants, intermediates, products, and, crucially, the transition states that connect them.

For example, in a palladium-catalyzed cross-coupling reaction, a key step is the oxidative addition of the aryl iodide to the palladium(0) catalyst. DFT calculations can model the geometry of the transition state for this step, where the C-I bond is breaking and new Pd-C and Pd-I bonds are forming. The calculations would reveal the bond lengths and angles of this fleeting structure.

Activation Energy and Reaction Coordinate Analysis

Once the energies of the reactants and the transition state are calculated, the activation energy (Ea) for that reaction step can be determined. The activation energy is the energy difference between the transition state and the reactants and is a primary determinant of the reaction rate.

A reaction coordinate diagram can be constructed by plotting the energy of the system as it progresses from reactants to products. This diagram visually represents the activation energies for each step and the relative stabilities of any intermediates. For the oxidative addition of this compound to a palladium catalyst, the reaction coordinate would show the energy rising to a maximum at the transition state and then falling to a lower energy level corresponding to the oxidative addition product. The electronic effects of the fluoro and difluoromethoxy substituents would influence the activation energy by modifying the electron density at the carbon atom undergoing reaction.

Below is a hypothetical data table for the calculated energies in a model oxidative addition reaction.

| Species | Hypothetical Calculated Energy (Hartree) | Relative Energy (kcal/mol) |

| Reactants (Aryl Iodide + Pd(0) Catalyst) | -1500.00 | 0.0 |

| Transition State (Oxidative Addition) | -1499.97 | +18.8 |

| Product (Oxidative Addition Adduct) | -1500.02 | -12.5 |

Solvent Effects in Computational Models

The chemical behavior and properties of a molecule can be significantly altered by the surrounding solvent. Computational models are indispensable for systematically studying these interactions. For a polar molecule such as this compound, which contains electronegative fluorine and oxygen atoms as well as a polarizable iodine atom, solvent effects are particularly pronounced.

Theoretical chemists employ various models to simulate solvation. The most common are implicit and explicit solvent models.

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and effective for capturing the bulk electrostatic effects of the solvent on the solute's geometry and electronic structure. For this compound, PCM calculations can predict how the dipole moment and the energies of frontier molecular orbitals change when moving from a nonpolar solvent like toluene (B28343) to a polar solvent like water.

Explicit Solvent Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. While there are no specific published studies on explicit solvent models for this compound, this method would be crucial for analyzing potential hydrogen bonding between the fluorine or oxygen atoms of the difluoromethoxy group and protic solvents.

Research on similar iodinated aromatic compounds has shown that solvent polarity can influence the stability of transition states in reactions, thereby affecting reaction rates and product selectivity. For instance, the calculated energy barrier for a nucleophilic aromatic substitution reaction involving an iodobenzene derivative might be significantly lower in a polar aprotic solvent like dimethylformamide (DMF) compared to a nonpolar solvent, a phenomenon that can be accurately predicted using these computational models.

Table 1: Illustrative Data on Solvent Effects on the Dipole Moment of a Substituted Iodobenzene Derivative

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) |

| Gas Phase | 1.0 | 2.15 |

| Toluene | 2.4 | 2.58 |

| Tetrahydrofuran (THF) | 7.5 | 3.12 |

| Acetonitrile (B52724) | 36.6 | 3.45 |

| Water | 78.4 | 3.61 |

Note: This table presents hypothetical data for illustrative purposes, based on general trends observed for similar polar aromatic molecules in computational studies.

Prediction of Spectroscopic Properties for Mechanistic Elucidation

Computational spectroscopy is a vital tool for identifying molecules and understanding their dynamic behavior during chemical reactions. By predicting spectroscopic data, chemists can corroborate experimental results and gain insights into reaction intermediates and transition states that are often difficult to observe directly.

Density Functional Theory (DFT) is a widely used method for predicting a range of spectroscopic properties with reasonable accuracy and computational cost.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) are invaluable for confirming the structure of this compound. Discrepancies between predicted and experimental spectra can indicate the presence of impurities or an incorrect structural assignment. Furthermore, tracking the change in calculated NMR spectra along a reaction coordinate can help identify intermediate species.

Vibrational Spectroscopy (IR and Raman): The prediction of infrared (IR) and Raman spectra allows for the assignment of vibrational modes to specific functional groups within the molecule. For instance, the characteristic stretching frequencies of the C-F, C-O, and C-I bonds can be calculated. In mechanistic studies, the appearance or disappearance of specific vibrational bands in calculated spectra of proposed intermediates can provide strong evidence for a particular reaction pathway. For example, in a hypothetical cross-coupling reaction, the calculated disappearance of the C-I stretching frequency would support the oxidative addition of the reactant.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict electronic transitions, which correspond to the absorption of ultraviolet-visible (UV-Vis) light. These calculations can help understand the electronic structure of this compound and how it might change upon substitution or during a reaction. The predicted λ_max (wavelength of maximum absorbance) can be compared with experimental data to validate the computational model.

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Bonds in this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| C-I Stretch | Aryl-Iodide | 500 - 550 |

| C-F Stretch (Aromatic) | Aryl-Fluoride | 1200 - 1250 |

| C-O-C Stretch (Ether) | Aryl-O-CF₂ | 1050 - 1150 |

| C-F Stretch (Difluoromethoxy) | O-CF₂-H | 1100 - 1200 |

Note: This table contains representative frequency ranges for the specified functional groups and is for illustrative purposes. Actual calculated values would depend on the specific level of theory and basis set used.

By integrating these computational approaches, a comprehensive theoretical picture of this compound emerges, providing a solid foundation for understanding its reactivity and for the rational design of new synthetic methodologies.

Advanced Analytical Techniques in the Study of 4 Difluoromethoxy 2 Fluoro 1 Iodobenzene

High-Resolution Spectroscopic Characterization for Mechanistic Insights

High-resolution spectroscopic methods are powerful tools for elucidating the intricate details of molecular structure and for observing the dynamic changes that occur during chemical reactions. For 4-(difluoromethoxy)-2-fluoro-1-iodobenzene, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and vibrational spectroscopy provide a wealth of information.

In-Situ NMR Spectroscopy (e.g., ¹⁹F NMR, ¹H NMR, ¹³C NMR) for Reaction Monitoring

In-situ NMR spectroscopy allows for the real-time observation of a chemical reaction as it proceeds within the NMR spectrometer. This technique is invaluable for determining reaction kinetics, identifying transient intermediates, and understanding reaction mechanisms.

¹⁹F NMR Spectroscopy: Given the presence of two distinct fluorine environments in this compound—the difluoromethoxy group (-OCHF₂) and the fluorine atom directly attached to the aromatic ring—¹⁹F NMR is a particularly insightful technique.

Reaction Monitoring: During a reaction, the chemical shifts of the fluorine nuclei are highly sensitive to their electronic environment. For instance, in a substitution reaction where the iodine atom is replaced, changes in the electronic nature of the aromatic ring would lead to shifts in the signals for both the aryl-fluorine and the difluoromethoxy group. By acquiring ¹⁹F NMR spectra at regular intervals, the disappearance of the starting material's signals and the appearance of new signals corresponding to the product can be tracked. This allows for the calculation of reaction rates and the optimization of reaction conditions.

Expected Chemical Shifts: The chemical shift of the aryl-fluorine is expected in the typical range for fluoroarenes, which is generally between -100 and -140 ppm relative to CFCl₃. The difluoromethoxy group's fluorine atoms would appear as a triplet (due to coupling with the hydrogen atom) at a different chemical shift, likely in the range of -70 to -90 ppm.

¹H NMR Spectroscopy: While less informative than ¹⁹F NMR for this specific molecule due to the limited number of protons, ¹H NMR is crucial for observing the proton of the difluoromethoxy group and the aromatic protons.

Reaction Monitoring: The triplet signal of the -OCHF₂ proton is a key diagnostic peak. Its integration relative to an internal standard can be used to quantify the consumption of the starting material. Changes in the chemical shifts and coupling patterns of the aromatic protons can also provide information about the progress of the reaction.

Expected Chemical Shifts: The proton of the difluoromethoxy group is expected to appear as a triplet with a characteristic coupling constant (²JHF) of around 70-80 Hz. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom on the ring.

¹³C NMR Spectroscopy: ¹³C NMR provides a detailed map of the carbon skeleton of the molecule.

Structural Elucidation: Each unique carbon atom in this compound will give a distinct signal. The carbon atoms attached to fluorine will show characteristic coupling (¹JCF and ²JCF), which aids in signal assignment. The carbon bearing the iodine atom is expected to be significantly shielded.

Reaction Monitoring: The disappearance of the carbon signals of the starting material and the emergence of new signals for the product carbons can be monitored to follow the reaction's progress.

| Nucleus | Expected Chemical Shift Range (ppm) | Key Features |

| ¹⁹F | Aryl-F: -100 to -140; -OCHF₂: -70 to -90 | Two distinct signals, one for each fluorine environment. The -OCHF₂ signal will be a triplet. |

| ¹H | Aromatic: 7.0-8.0; -OCHF₂: 6.5-7.5 | Complex aromatic region. A characteristic triplet for the difluoromethoxy proton. |

| ¹³C | Aromatic: 110-165; -OCHF₂: 110-120 (t) | Distinct signals for each carbon. C-F couplings are diagnostic. |

High-Resolution Mass Spectrometry for Intermediate and Product Profiling

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental compositions of the molecular ion and its fragments. This is crucial for identifying reaction intermediates and confirming the structure of the final product.

Intermediate Identification: In complex reaction mixtures, transient intermediates can be detected by HRMS coupled with a suitable ionization technique (e.g., Electrospray Ionization or Atmospheric Pressure Chemical Ionization). The exact mass measurement helps in proposing a plausible elemental formula for the intermediate, providing vital mechanistic clues.

Product Confirmation: For this compound, HRMS would confirm its molecular formula, C₇H₄F₃IO, by providing a highly accurate mass-to-charge ratio (m/z) for its molecular ion.

Fragmentation Analysis: The fragmentation pattern in the mass spectrum provides structural information. Expected fragmentation pathways for this molecule could include the loss of the iodine atom, the difluoromethoxy group, or cleavage of the C-O bond. The masses of the resulting fragment ions can be used to piece together the structure of the parent molecule.

| Ion | Expected m/z (monoisotopic) | Significance |

| [M]⁺ | 311.92 | Molecular ion |

| [M-I]⁺ | 185.02 | Loss of iodine atom |

| [M-OCHF₂]⁺ | 228.92 | Loss of difluoromethoxy group |

Advanced Vibrational Spectroscopy (e.g., Raman, FTIR) for Bond Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. Each functional group has characteristic vibrational frequencies, making these techniques excellent for functional group analysis and for studying changes in bonding during a reaction.

FTIR Spectroscopy: FTIR is particularly sensitive to polar bonds. For this compound, characteristic absorption bands would be expected for the C-F, C-O, and C-H bonds, as well as the aromatic C=C stretching vibrations. The strong C-F stretching vibrations are typically found in the 1000-1400 cm⁻¹ region. The C-O-C stretching of the ether linkage would also be prominent.

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is often more sensitive to non-polar bonds and symmetric vibrations. The C-I bond, which is often weak in FTIR, may show a more distinct signal in the Raman spectrum, typically in the low-frequency region. Aromatic ring vibrations are also readily observed.

In-Situ Monitoring: Both FTIR and Raman probes can be used for in-situ reaction monitoring, providing information on the disappearance of reactant bonds and the appearance of product bonds.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| C-F (aryl) stretch | 1200-1300 | FTIR, Raman |

| C-F (alkoxy) stretch | 1000-1100 | FTIR, Raman |

| C-O-C stretch | 1100-1250 | FTIR |

| Aromatic C=C stretch | 1450-1600 | FTIR, Raman |

| C-I stretch | 500-600 | Raman |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide precise bond lengths, bond angles, and information about intermolecular interactions in the crystal lattice. This data is invaluable for understanding the molecule's conformation and how it packs in the solid state, which can influence its physical properties and reactivity. While obtaining suitable crystals can be a challenge, the structural information it provides is unparalleled.

Chromatographic and Hyphenated Techniques for Purity and Reaction Progress Analysis

Chromatographic techniques are essential for separating the components of a mixture, making them indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis.

Gas Chromatography (GC): Due to its volatility, this compound is well-suited for analysis by GC. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), GC can be used to determine the purity of a sample and to identify and quantify any impurities or byproducts. The separation of isomers of difluoromethoxy-fluoro-iodobenzene can be challenging due to their similar physical properties but can often be achieved with high-resolution capillary columns. escholarship.orgberkeley.educaltech.edunih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity assessment. A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water) would likely be effective for separating the target compound from less polar or more polar impurities. Coupling HPLC with a UV detector allows for quantification, while coupling with a mass spectrometer (LC-MS) provides structural information on the separated components. Chiral HPLC could be employed if enantiomers were possible and needed to be separated. molnar-institute.com

Hyphenated Techniques (GC-MS, LC-MS): The coupling of chromatographic separation with mass spectrometric detection is particularly powerful. GC-MS and LC-MS provide both retention time data (for identification and quantification) and mass spectral data (for structural confirmation) for each component in a mixture. These techniques are routinely used to analyze the complex mixtures generated during organic synthesis, ensuring the identity and purity of the desired product, this compound. bris.ac.uk

Future Directions and Emerging Research Avenues

Sustainable and Eco-Friendly Synthetic Methodologies for Halogenated Aromatics

The principles of green chemistry are a major driving force in modern synthetic chemistry, aiming to reduce hazardous waste and improve atom economy. cdnsciencepub.comacs.org The synthesis of halogenated aromatics is traditionally reliant on reagents that pose environmental and safety risks. acs.orgdigitellinc.com Future research is focused on developing greener alternatives.

One promising area is the replacement of harsh halogenating agents with safer, in-situ generated species. For instance, methods using a combination of sodium bromide (NaBr) and an oxidant like hydrogen peroxide or sodium perborate (B1237305) (SPB) are being developed as greener alternatives to liquid bromine for aromatic bromination. digitellinc.comchemindigest.com Similar strategies for iodination involve the use of sodium iodide (NaI) with an oxidant like sodium hypochlorite (B82951) (NaClO), which can offer high yields and selectivity under milder conditions. acs.org The application of aqueous acetic acid as a solvent in combination with hydrogen peroxide and ammonium (B1175870) halides represents another green approach to the halogenation of electron-rich aromatic rings. cdnsciencepub.comresearchgate.net These methods are noted for their high efficiency, selectivity, and tolerance of various functional groups, making them highly relevant for the synthesis of complex molecules. researchgate.net The primary byproduct in many of these reactions is benign, such as aqueous sodium chloride, which aligns with the goals of sustainable chemistry. chemindigest.com

Key Features of Green Halogenation Methodologies:

Use of Safer Reagents: Replacing hazardous substances like elemental bromine and chlorine with stable salts (e.g., NaBr, NaI) and environmentally benign oxidants (e.g., H₂O₂). acs.orgdigitellinc.com

Atom Economy: In-situ generation of the reactive halogenating species ("X+") minimizes waste. cdnsciencepub.com

Benign Solvents: Employing less hazardous solvents, such as aqueous acetic acid. cdnsciencepub.comresearchgate.net

Mild Conditions: Reactions often proceed at room temperature, reducing energy consumption. nih.gov

Advancements in Photochemical and Electrochemical Synthetic Strategies

Light and electricity are emerging as powerful and sustainable reagents for driving chemical transformations. nih.govyoutube.com Photochemical and electrochemical methods offer unique pathways for the synthesis and functionalization of halogenated aromatics under mild conditions.

Photochemical Synthesis: Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of highly reactive intermediates that can participate in a wide range of bond-forming reactions. nih.govacs.orgrsc.org For aryl halides, this approach facilitates the formation of aryl radicals from C-I, C-Br, and C-Cl bonds through a single-electron transfer (SET) process from an excited photocatalyst. nih.govrsc.orgresearchgate.net This strategy is highly effective for creating C-C, C-N, and C-P bonds. nih.govacs.orgpurdue.edu The catalysts employed range from precious metal complexes of iridium and ruthenium to organic dyes and semiconductor quantum dots, the latter of which are gaining attention as versatile and robust alternatives. youtube.comacs.org Red-light photoredox catalysis is also being explored due to its lower energy requirements and deeper penetration through reaction media. youtube.com These methods are distinguished by their mild, room-temperature conditions and high functional group tolerance. purdue.edursc.org

Electrochemical Synthesis: Electrochemistry provides a powerful alternative for generating reactive species without the need for chemical oxidants or reductants. nih.govthieme-connect.com Electrochemical fluorination, for example, can add fluorine atoms to aromatic rings in a single step under mild conditions. nih.gov A key challenge in electrosynthesis is electrode passivation, but techniques like pulsed electrosynthesis are being developed to mitigate these issues and efficiently generate aryl radicals from stable precursors like organoboron reagents. nih.gov

Paired electrochemical reactions, where synthetic transformations occur simultaneously at both the anode and cathode, are particularly promising for improving atom economy and energy efficiency. thieme-connect.com Nickel-catalyzed electrochemical cross-coupling reactions have been successfully used to form various bonds (C-C, C-N, C-S) from aryl halides at room temperature and without strong bases. thieme-connect.comnih.gov The use of fluorinated solvents like hexafluoroisopropanol (HFIP) in electrosynthesis is also expanding the scope of these reactions, as they can stabilize reactive intermediates and influence selectivity. acs.orgacs.org

Development of Novel Catalytic Systems for Challenging Transformations

The unique structural features of 4-(Difluoromethoxy)-2-fluoro-1-iodobenzene, such as the difluoromethoxy group and the C-F bond, present significant synthetic challenges that drive the development of new catalysts.

One area of intense research is the catalytic direct C-H difluoromethoxylation of arenes. rsc.orgnih.gov A recently developed method employs a photoredox catalyst, such as Ru(bpy)₃²⁺, and a redox-active difluoromethoxylating reagent. rsc.orgnih.govthieme-connect.com In this process, a single electron transfer from the excited catalyst generates a difluoromethoxyl radical (•OCF₂H), which then adds to the aromatic ring. rsc.orgnih.gov This approach is operationally simple, proceeds at room temperature, and tolerates a wide variety of functional groups. nih.gov

The activation of strong C-F bonds is another formidable challenge. baranlab.org While transition metals are often used, there is growing interest in main-group element catalysis. acs.org Simple phosphines, for instance, have been shown to catalyze the hydrodefluorination (HDF) of fluoroaromatics in a process that is mechanistically analogous to many transition-metal-catalyzed reactions. acs.orgwhiterose.ac.uk For the selective functionalization of gem-difluoroalkenes, palladium catalysts have been developed that can stereodivergently transform a single C-F bond, offering precise control over the geometry of the resulting monofluoroalkene. acs.org Additionally, new palladium catalysts have been designed for the difluoromethylation of aryl boronic acids using stable, solid difluoromethylation reagents. acs.org

Exploration of Unprecedented Reactivity Patterns and Bond Activations

Future research will increasingly focus on activating and functionalizing the typically inert C-F and C-H bonds present in molecules like this compound.

C-F Bond Activation: The C-F bond is the strongest single bond to carbon, making its selective cleavage a significant hurdle. rsc.org However, its activation provides a powerful thermodynamic driving force due to the formation of a highly stable metal-fluoride bond. rsc.orgyork.ac.uk Research has shown that both transition metals and main-group elements can mediate C-F activation. baranlab.orgacs.orgwhiterose.ac.uk In some systems, a cooperative approach combining a transition metal with a fluorophilic Lewis acid can enable the activation of otherwise inert C-F bonds, such as those in benzylic difluoromethylene groups. nih.gov This strategy allows for the selective replacement of a single fluorine atom, which is difficult because geminal C-F bonds tend to strengthen one another. nih.gov The selective activation of a single C-F bond in a trifluoromethyl group has also been achieved by merging photoredox catalysis with Lewis acid activation to generate aryldifluoromethyl radicals. ccspublishing.org.cnresearchgate.net

C-H Bond Activation: In partially fluorinated aromatics, a competition exists between C-H and C-F bond activation. york.ac.ukcore.ac.uk Fluorine substituents significantly influence the reactivity and regioselectivity of C-H activation, generally favoring metalation at the C-H bond positioned ortho to the fluorine. rsc.orgnih.govnih.gov This electronic effect has been exploited to develop novel catalytic systems. For example, a palladium-catalyzed method using a norbornene mediator can achieve meta-selective C-H arylation of fluoroarenes by intercepting an initial ortho-palladation intermediate and relaying the reactivity to the meta position. nih.govnih.gov

Difluoromethoxy Group Reactivity: The difluoromethoxy group (OCF₂H) is often considered a bioisostere of hydroxyl or thiol groups but with increased lipophilicity. rsc.org While often installed via difluoromethoxylation, another emerging strategy involves using the difluoromethyl group as a masked nucleophile. By combining a Brønsted superbase with a Lewis acid, benzylic C-H bonds in Ar-CF₂H groups can be deprotonated to form reactive Ar-CF₂⁻ synthons, which can then be used to form new C-C bonds. acs.org

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

Q & A

Q. What are the common synthetic routes for 4-(Difluoromethoxy)-2-fluoro-1-iodobenzene, and how can reaction conditions be optimized?

The synthesis typically involves halogenation and functional group introduction. For example:

- Electrophilic substitution : Fluorination and iodination can be achieved using agents like Selectfluor™ or NIS (N-iodosuccinimide).

- Difluoromethoxy introduction : A two-step process involving nucleophilic displacement (e.g., substituting a leaving group with difluoromethoxide ).

- Optimization : Temperature control (0–25°C) and inert atmospheres (N₂/Ar) minimize side reactions. Yields of ~59% are achievable using methods analogous to hydantoin derivatives (e.g., coupling chloro intermediates with aryl groups) .

Q. How is this compound characterized using spectroscopic methods?

- NMR : ¹H and ¹³C NMR identify substituent environments (e.g., difluoromethoxy protons at δ ~6.5–7.5 ppm; iodine’s deshielding effect). Multi-nuclei NMR resolves overlapping signals .

- HRMS/UPLC-MS : Confirms molecular weight (e.g., [M+H⁺] calculated for C₈H₅F₃IO₂: 342.93 g/mol) and purity .

- X-ray crystallography : Resolves steric effects from bulky substituents (e.g., iodine’s ortho-directing influence) .

Q. What safety protocols are recommended for handling this compound?

- Protective gear : Gloves, goggles, and lab coats to avoid skin/eye contact (critical due to iodine’s volatility) .

- Waste disposal : Halogenated waste must be segregated and treated by certified facilities to prevent environmental release .

- Storage : Under inert gas (N₂/Ar) at 2–8°C to prevent decomposition .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed when introducing multiple halogen substituents?

- Directing effects : Fluorine’s meta-directing nature and iodine’s ortho/para influence require sequential substitution. Computational modeling (DFT) predicts optimal reaction pathways .

- Catalysts : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) selectively introduces aryl groups without displacing halogens .